Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Catalog No.
S752143
CAS No.
89524-98-1
M.F
C10H20NO7P
M. Wt
297.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxy...

CAS Number

89524-98-1

Product Name

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate

IUPAC Name

methyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Molecular Formula

C10H20NO7P

Molecular Weight

297.24 g/mol

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)

InChI Key

LJHAPRKTPAREGO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC

Synonyms

(Dimethoxyphosphinyl)[[(1,1-dimethylethoxy)carbonyl]amino]acetic Acid Methyl Ester; 2-(Dimethoxyphosphinyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]acetic Acid Methyl Ester; Methyl 2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate;

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC

Organic Synthesis:

Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known as N-(tert-Butoxycarbonyl)-2-phosphonoglycine trimethyl ester, finds application as a building block in the synthesis of various organic molecules. Its presence of a protected amine group ("tert-butoxycarbonyl") and a phosphonate group makes it a versatile intermediate for the construction of complex molecules, particularly those with biological activity. For instance, research has utilized this compound in the synthesis of peptide mimics and phosphonate-based inhibitors for enzymes involved in various diseases [, ].

Medicinal Chemistry:

Due to the presence of a phosphonate group, Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate holds potential for the development of new therapeutic agents. The phosphonate group can mimic the natural phosphate group found in various biological molecules, potentially allowing the compound to interact with specific enzymes or receptors in the body. However, further research is needed to explore its specific therapeutic potential and address potential safety concerns [].

Boc-α-phosphonoglycine trimethyl ester is an organic compound containing a protected amino acid (phosphonoglycine) with a tert-butoxycarbonyl (Boc) protecting group and a trimethyl ester moiety on the phosphonate group []. It serves as a valuable building block in organic synthesis, particularly for the preparation of peptides and phosphonate-containing molecules relevant in medicinal chemistry research [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbon chain with a methyl ester group (CH3OCO-) attached to one end.
  • A phosphonate group (PO(OCH3)2) bonded to the central carbon, containing two methoxy groups (OCH3) attached to the phosphorus atom.
  • An amino group (NH2) attached to the central carbon, protected by a Boc group ((CH3)3COCO-). This Boc group is often used to temporarily mask the reactivity of the amino group during synthesis while allowing for its later deprotection under specific conditions [].

The presence of both the amino and phosphonate functionalities makes this molecule a versatile intermediate for the synthesis of various target compounds [].


Chemical Reactions Analysis

Synthesis

Boc-α-phosphonoglycine trimethyl ester can be synthesized through several methods. One common approach involves the reaction of dialkyl phosphites with glycine tert-butyl ester in the presence of a suitable base [].

Deboc protection

The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further coupling reactions in peptide synthesis [].

Coupling reactions

The free amino group obtained after Boc deprotection can be used for amide bond formation with other amino acid derivatives to create peptide chains []. Additionally, the phosphonate group can participate in various coupling reactions for the synthesis of phosphonate-containing molecules.

Here's an example of a balanced chemical equation for Boc deprotection:

(CH3)3COCO-NH-CH2-PO(OCH3)2 + HCl -> H-NH2-CH2-PO(OCH3)2 + (CH3)3COCOOH (Eq. 1) []


Physical And Chemical Properties Analysis

  • A colorless to light yellow solid at room temperature [].
  • Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol due to the presence of ester and ether groups [].
  • Moisture sensitive due to the reactivity of the phosphonate group [].

Mechanism of Action (Not Applicable)

Boc-α-phosphonoglycine trimethyl ester is not a biologically active molecule itself. It serves as a building block for the synthesis of other compounds that may have specific mechanisms of action within biological systems.

Boc-α-phosphonoglycine trimethyl ester may exhibit some potential hazards:

  • Mild irritant: It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential environmental impact: As with many organic compounds, improper disposal may harm the environment [].

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2023-08-15

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